5-Bromohex-5-ene-1,3-diol
Description
5-Bromohex-5-ene-1,3-diol (C₆H₉BrO₂) is a brominated aliphatic diol characterized by a six-carbon chain with hydroxyl groups at positions 1 and 3, a bromine substituent at position 5, and a double bond between carbons 5 and 4. This unique combination of functional groups confers distinct physicochemical properties, including polarity from the diol moieties, electrophilicity from the bromine atom, and reactivity from the conjugated alkene. The compound’s structural complexity makes it a candidate for synthetic intermediates in organic chemistry, particularly in nucleophilic substitution or oxidation reactions.
Properties
CAS No. |
629655-90-9 |
|---|---|
Molecular Formula |
C6H11BrO2 |
Molecular Weight |
195.05 g/mol |
IUPAC Name |
5-bromohex-5-ene-1,3-diol |
InChI |
InChI=1S/C6H11BrO2/c1-5(7)4-6(9)2-3-8/h6,8-9H,1-4H2 |
InChI Key |
NQPOAERWVLOFOH-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(CCO)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromohex-5-ene-1,3-diol can be synthesized through the dihydroxylation of 5-bromohex-5-ene. This process involves the addition of hydroxyl groups to the double bond of the alkene. Common reagents for this reaction include osmium tetroxide and potassium permanganate . The reaction conditions typically involve the use of a solvent such as pyridine for osmium tetroxide or an aqueous solution for potassium permanganate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents like osmium tetroxide, which is highly toxic.
Chemical Reactions Analysis
Types of Reactions
5-Bromohex-5-ene-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The bromine atom can be reduced to form a hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Sodium iodide in acetone (Finkelstein reaction) or other nucleophiles.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hex-5-ene-1,3-diol.
Substitution: Formation of hex-5-ene-1,3-diol derivatives with different substituents at the former bromine position.
Scientific Research Applications
5-Bromohex-5-ene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromohex-5-ene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new compounds .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical structural and functional distinctions between 5-bromohex-5-ene-1,3-diol and related compounds:
Key Observations :
- Bromine vs. Hydrogen: The bromine atom in this compound enhances electrophilicity at C5, enabling nucleophilic substitution (e.g., SN2), a feature absent in non-brominated analogs like hex-5-ene-1,3-diol.
- Aliphatic vs. Aromatic Backbone : Unlike 5-bromo-1,3-benzenediol (aromatic), the aliphatic chain in this compound allows for alkene-specific reactions (e.g., hydrogenation or epoxidation).
- Diol Positioning : Vicinal diols (e.g., butane-2,3-diol) are prone to oxidative cleavage, whereas 1,3-diols in this compound may favor intramolecular hydrogen bonding, altering solubility and stability .
Reactivity in Oxidation Reactions
Evidence from catalytic oxidation studies of diols highlights mechanistic differences:
- Ru(III)/Ru(VI)-Catalyzed Oxidation: Butane-2,3-diol undergoes oxidation via carbocation (Ru(VI)) or radical (Ru(III)) intermediates, with rate constants influenced by diol stereochemistry .
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